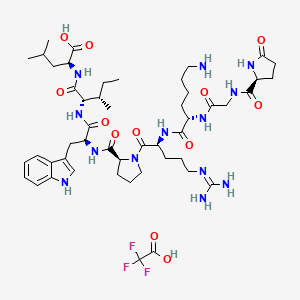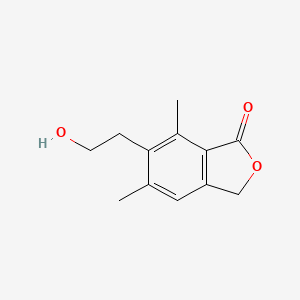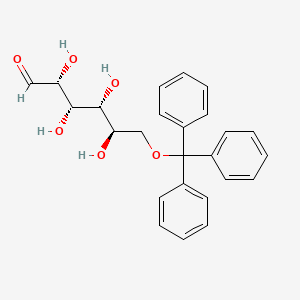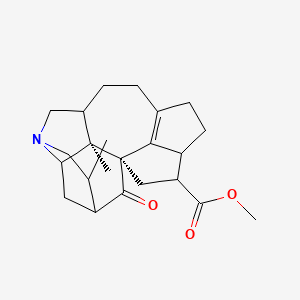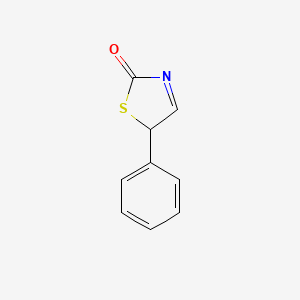
A'-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A'-Neogammacer-17(21)-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A’-Neogammacer-17(21)-en-3beta-ol (7CI,8CI); (3beta)-A’-Neogammacer-17(21)-en-3-ol is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A’-Neogammacer-17(21)-en-3beta-ol typically involves the cyclization of squalene or its derivatives. The process often requires specific catalysts and reaction conditions to ensure the correct formation of the triterpenoid structure. For example, the synthesis of related compounds like A’-Neogammacer-17(21)-en-3-one involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods
Industrial production of A’-Neogammacer-17(21)-en-3beta-ol may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process must be carefully controlled to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
A’-Neogammacer-17(21)-en-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of A’-Neogammacer-17(21)-en-3beta-ol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of A’-Neogammacer-17(21)-en-3beta-ol depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
A’-Neogammacer-17(21)-en-3beta-ol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids and related compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of natural products and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of A’-Neogammacer-17(21)-en-3beta-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to A’-Neogammacer-17(21)-en-3beta-ol include other triterpenoids such as:
Hop-17(21)-ene: A triterpene with a similar structure but different functional groups.
Moretenone: Another triterpenoid with distinct biological activities.
Uniqueness
A’-Neogammacer-17(21)-en-3beta-ol is unique due to its specific structure and the presence of the 3beta-hydroxy group.
Eigenschaften
Molekularformel |
C30H50O |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(5aR,5bR,11aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22?,23?,24?,25?,27-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
DHBQQMHTQXHLJU-FGHSSUAOSA-N |
Isomerische SMILES |
CC(C)C1=C2CC[C@@]3(C([C@]2(CC1)C)CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
Kanonische SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


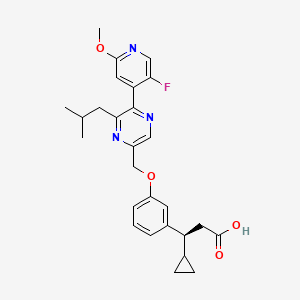
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)


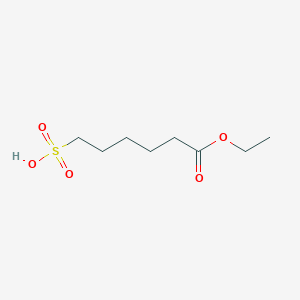
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
